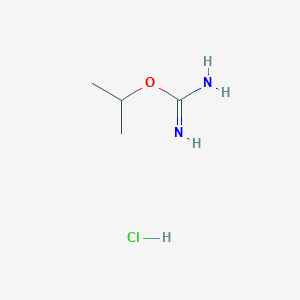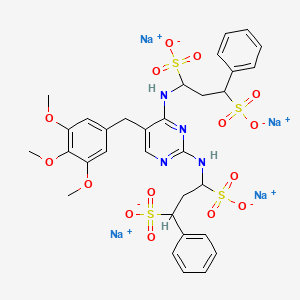
4-Hydroxy-7-chloro-3-iodoquinoline
Übersicht
Beschreibung
4-Hydroxy-7-chloro-3-iodoquinoline is a heterocyclic compound with a characteristic double-ring structure. It contains a benzene ring fused with a pyridine moiety, having the molecular formula C9H7ClIN. Quinoline derivatives like this one have gained significant attention due to their versatile applications in industrial and synthetic organic chemistry. They serve as essential scaffolds for drug discovery and play a crucial role in medicinal chemistry .
Synthesis Analysis
Several synthesis protocols have been reported for constructing the quinoline scaffold. Classical methods include the Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach reactions. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols have also been explored. For instance, quinoline-4-carboxylic acid can be prepared by reacting 4,7-dichloroquinoline with dilute HCl .
Molecular Structure Analysis
The molecular formula of 4-Hydroxy-7-chloro-3-iodoquinoline is C9H7ClIN. It features a chlorine atom in the 4-position of the pyridine ring, which is more reactive in nucleophilic aromatic substitution reactions than the chlorine in the benzene ring. The precise mechanism of its action remains unknown .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antiparasitic Properties
4-Hydroxy-7-chloro-3-iodoquinoline, also known as Clioquinol, has been historically used as an antimicrobial and antiparasitic agent. Its primary use was in the treatment of intestinal amebiasis during the 1950s to 1970s (Mao & Schimmer, 2008). Additionally, derivatives of hydroxyquinoline, including 4-Hydroxy-7-chloro-3-iodoquinoline, have applications as disinfectants for various body parts and medical environments (Fregert & Bandmann, 1975).
Cancer Therapy and Autophagy Inhibition
Recent studies have shown that Clioquinol can inhibit the function of the proteasome, demonstrating efficacy in malignancy treatment. This compound enhances the efficacy of tumor cell killing when used in combination with other chemotherapeutic drugs and radiation. It acts by sensitizing breast cancer cells to chemotherapy, independent of autophagy (Maycotte et al., 2012).
Neuroprotective Effects
4-Hydroxy-7-chloro-3-iodoquinoline has been investigated for the treatment of Alzheimer's disease due to its ability to bind copper and dissolve beta-amyloid plaques in the brain. This property may be critical in addressing neurodegenerative diseases (Mao & Schimmer, 2008).
Spectrophotometric Analysis
Spectrophotometric methods have been developed for the determination of 4-Hydroxy-7-chloro-3-iodoquinoline and its derivatives. These methods are utilized for analyzing pharmaceutical preparations containing these compounds (Belal, 1984).
Repurposing in Oncology
4-Hydroxy-7-chloro-3-iodoquinoline, along with other 4-aminoquinoline derivatives, has been considered for repurposing in oncology. These drugs affect both cancer cells and the tumor microenvironment, showing potential in various cancer types (Verbaanderd et al., 2017).
Radiolabeling for Alzheimer's Disease Studies
The compound has been radiolabeled for biochemical studies and SPECT imaging in Alzheimer's disease research. This application highlights its relevance in neurodegenerative disease studies (Papazian et al., 2005).
Metal Ion Detection
8-Hydroxyquinoline, the base structure of 4-Hydroxy-7-chloro-3-iodoquinoline, is used in spectrophotometric methods for the simultaneous determination of metal ions. This application is significant in various analytical chemistry contexts (Blanco et al., 1989).
Copper Chelation Properties
Research has focused on the solution structure of the copper complexes formed with 4-Hydroxy-7-chloro-3-iodoquinoline, providing insights into its chelation chemistry. These findings are crucial for understanding its role in treatments like Alzheimer's disease and cancer therapy (Pushie et al., 2014).
Eigenschaften
IUPAC Name |
7-chloro-3-iodo-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClINO/c10-5-1-2-6-8(3-5)12-4-7(11)9(6)13/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLASDJYPIWKKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C(C2=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70500466 | |
| Record name | 7-Chloro-3-iodoquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70500466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-3-iodoquinolin-4-ol | |
CAS RN |
860236-13-1 | |
| Record name | 7-Chloro-3-iodoquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70500466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[3-(Bromomethyl)phenyl]thiophene](/img/structure/B1625524.png)









